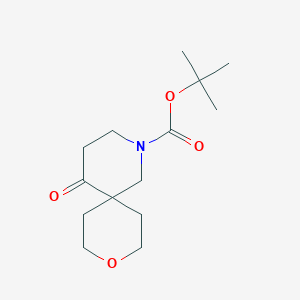

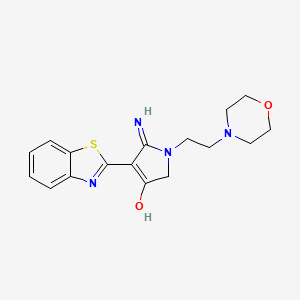

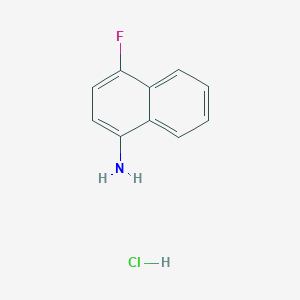

![molecular formula C19H14ClN3OS B2492946 2-氯-N-[3-(3-甲基咪唑并[2,1-b][1,3]噻唑-6-基)苯基]苯甲酰胺 CAS No. 893978-78-4](/img/structure/B2492946.png)

2-氯-N-[3-(3-甲基咪唑并[2,1-b][1,3]噻唑-6-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex benzamide derivatives, including compounds related to 2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide, typically involves multistep reactions, including the formation of new C-N and S-N bonds through oxidative cyclization processes. For example, the molecular iodine-promoted synthesis of benzimidazoles and benzothiazoles demonstrates the complexity and innovation in synthesizing similar compounds (Gunaganti Naresh, R. Kant, T. Narender, 2014).

Molecular Structure Analysis

The structure of benzamide derivatives is characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compound, essential for understanding its chemical behavior and potential applications (D. Kaushik, Namita Maan, 2011).

Chemical Reactions and Properties

Chemical properties of benzamide derivatives, including reactivity and potential chemical transformations, are pivotal in synthetic chemistry and drug design. For instance, derivatives of 1,3,4-thiadiazole exhibit notable reactivity that can be leveraged to construct new heterocycles with potential insecticidal activity, showcasing the diverse chemical properties these compounds can exhibit (Ali M. M. Mohamed et al., 2020).

科学研究应用

抗癌评估

Ravinaik等人(2021年)的研究涉及合成取代苯甲酰胺,包括结构与2-氯-N-[3-(3-甲基咪唑[2,1-b][1,3]噻唑-6-基)苯基]苯甲酰胺相似的化合物。这些化合物针对各种癌细胞系进行了抗癌活性测试,显示出中等至优异的抗癌活性。这表明这类化合物在癌症研究和治疗中的潜力(B. Ravinaik et al., 2021)。

抗微生物活性

Sethi等人(2016年)对苯并咪唑-1-基-甲基-苯甲酰胺衍生物进行的研究显示,这些化合物在体外对各种细菌和真菌菌株具有显著的抗微生物活性。这表明2-氯-N-[3-(3-甲基咪唑[2,1-b][1,3]噻唑-6-基)苯基]苯甲酰胺在新型抗微生物剂开发中的可能应用(Ritchu Sethi et al., 2016)。

抗真菌活性

Çapan等人(1999年)的研究集中在合成和抗真菌活性的6-苯基咪唑[2,1-b]噻唑衍生物上,与所讨论的化学物质结构类似。这些化合物对各种皮肤真菌菌株有效,表明2-氯-N-[3-(3-甲基咪唑[2,1-b][1,3]噻唑-6-基)苯基]苯甲酰胺在抗真菌应用中的潜力(G. Çapan等人,1999年)。

合成和分子相互作用研究

Kamila等人(2012年)的研究涉及合成N-苯基-4-(6-苯基咪唑[2,1-b]噻唑-5-基)噻唑-2-胺,这些化合物与所讨论的化学物质结构相关。这项研究侧重于微波辅助合成,突出了这类化合物在探索分子相互作用和合成方法中的重要性(S. Kamila et al., 2012)。

未来方向

Thiazoles, which include the imidazo[2,1-b][1,3]thiazol-6-yl group present in “2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide”, have been the focus of significant research due to their diverse biological activities . Future research may continue to explore the potential applications of these compounds in various fields of research and industry.

作用机制

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can act through various mechanisms depending on their specific structure and the biological target they interact with . For instance, some thiazole derivatives have been found to exhibit their anti-inflammatory and analgesic activities through inhibition of prostaglandin biosynthesis .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action on cyclo-oxygenase pathways .

Pharmacokinetics

It’s known that the bioactivation of some thiazole derivatives can occur via an oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step .

Result of Action

For instance, some thiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .

Action Environment

It’s known that the efficacy and stability of thiazole derivatives can be influenced by various factors, including their specific chemical structure, the biological target they interact with, and the specific conditions under which they are used .

生化分析

Biochemical Properties

The thiazole ring, a key component of 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide, is known to interact with various enzymes, proteins, and other biomolecules . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs

Cellular Effects

The cellular effects of 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide are not fully understood. Related thiazole compounds have been shown to have significant effects on various types of cells . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is not yet fully elucidated. It is known that thiazole derivatives can undergo oxidative metabolism to yield glutathione conjugates, which is consistent with their bioactivation to reactive species .

Temporal Effects in Laboratory Settings

The temporal effects of 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide in laboratory settings are not well-documented. Related compounds have shown good microsomal stability .

Metabolic Pathways

The metabolic pathways involving 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide are not yet fully understood. It is known that related thiazole derivatives can undergo oxidative metabolism in human liver microsomes to yield glutathione conjugates .

属性

IUPAC Name |

2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-5-4-6-14(9-13)21-18(24)15-7-2-3-8-16(15)20/h2-11H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOXCJLRKXCLKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

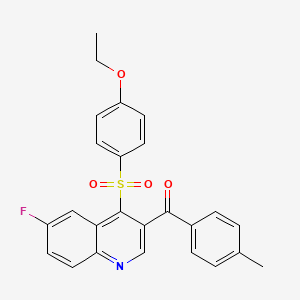

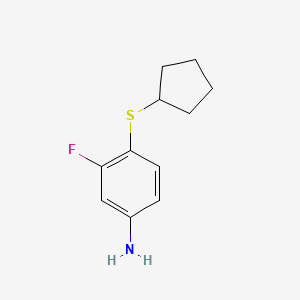

![1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2492868.png)

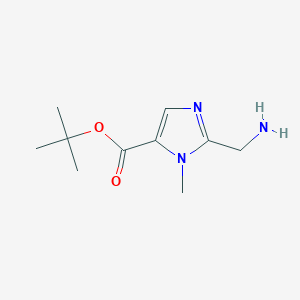

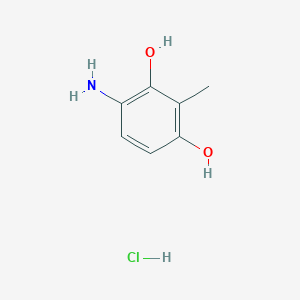

![N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2492879.png)

![N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2492882.png)

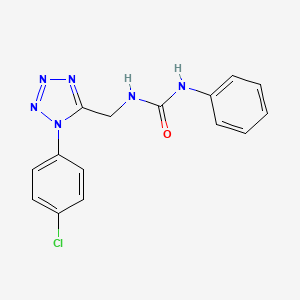

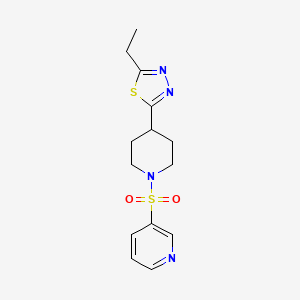

![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)